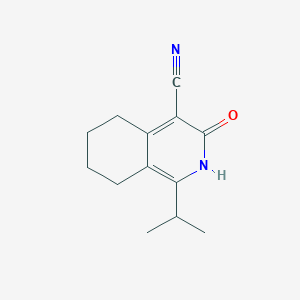
4-iodo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-iodo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as iodine, methoxy, sulfonamide, and aromatic amine moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzenesulfonamide derivatives and their synthesis, crystal structures, and potential applications in various fields such as nonlinear optics, bioactivity studies, and enzyme inhibition.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or amines. For example, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts was achieved through a quaternization reaction of 4-aminopyridine with methyl benzenesulfonates . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structures of various 4-amino-1-methylpyridinium benzenesulfonate salts were determined, revealing noncentrosymmetric structures suitable for nonlinear optical applications . Similarly, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen bonding, forming a three-dimensional network . These studies suggest that the compound of interest may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the Schiff base derivatives of benzenesulfonamides can exhibit tautomerism, which is important for their photochromic and thermochromic properties . The presence of the sulfonamide group also allows for interactions with enzymes, as seen in the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides . The compound , with its sulfonamide and aromatic amine groups, may similarly engage in biochemical interactions and could be explored as a potential enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their molecular structure. For example, the presence of methoxy and hydroxy groups can affect the solubility and crystallization behavior of these compounds . Theoretical calculations, such as DFT, can predict vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths, which can be compared with experimental data to validate the molecular structure . The compound of interest, with its iodine and methoxy substituents, is likely to have distinct physical and chemical properties that could be studied using both experimental and computational methods.
Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity Against Carbonic Anhydrase
- Sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have shown strong inhibitory activity against carbonic anhydrase isozymes. These compounds, characterized by good water solubility and pH stability, have demonstrated potent intraocular pressure-lowering properties, indicating potential applications in ophthalmic conditions (Casini et al., 2002).
Antimicrobial and Antifungal Applications
- Various sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a study on 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene, and 5,6-dihydropyridazine derivatives containing a sulfonamide moiety showed significant antimicrobial activity, demonstrating their potential as therapeutic agents in fighting infections (El-Gaby et al., 2018).
Photophysicochemical Properties for Photocatalytic Applications
- The study of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents has revealed favorable photophysicochemical properties, making these compounds suitable for photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents significantly impacts the photophysical and photochemical properties of these compounds (Öncül, Öztürk, & Pişkin, 2021).
Inhibition of Phospholipase A2
- A series of benzenesulfonamides has been prepared and evaluated as potent inhibitors of membrane-bound phospholipase A2, a target for therapeutic intervention in inflammatory conditions. These compounds have shown significant inhibition of arachidonic acid liberation, indicating their potential in reducing myocardial infarction size (Oinuma et al., 1991).
Propriétés
IUPAC Name |
4-iodo-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN5O3S/c1-16-15-23(27-18-9-11-21(33-2)12-10-18)29-24(26-16)28-19-5-7-20(8-6-19)30-34(31,32)22-13-3-17(25)4-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMJNDJSQDODMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)
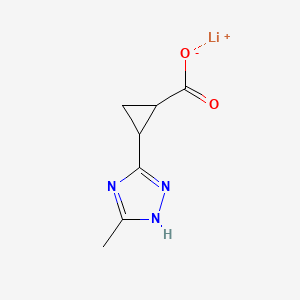
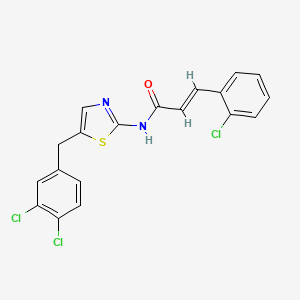
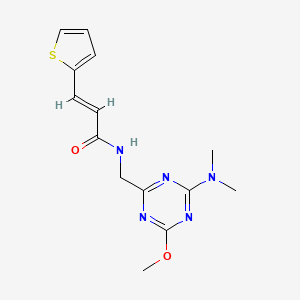

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
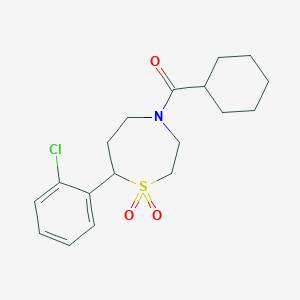
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)
